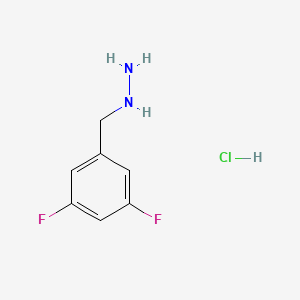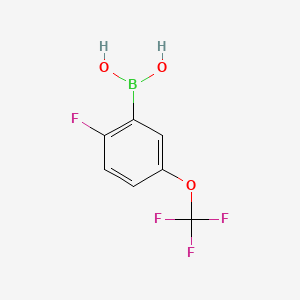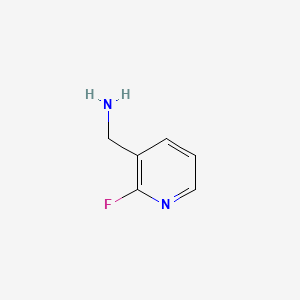
(3,5-Difluorobenzyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,5-Difluorobenzyl)hydrazine hydrochloride” is a chemical compound used in scientific research. It has diverse applications in fields like pharmaceuticals and organic synthesis. The molecular formula of this compound is C7H9ClF2N2 .
Molecular Structure Analysis
The molecular weight of “this compound” is 194.61 . The compound has a structure that includes a benzyl group (a benzene ring attached to a CH2 group) and a hydrazine group (NH2-NH2), with two fluorine atoms attached to the benzene ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Urease Inhibition, Antioxidant, and Antibacterial Studies : A study synthesized a new series of compounds bearing methoxybenzyl- and methoxyphenethyl groups, showing significant urease inhibition, potent antioxidant activity, and remarkable antibacterial activities compared to standard drugs. These findings highlight the compound's potential in developing treatments for diseases where urease activity, oxidative stress, and bacterial infections are implicated (Hanif et al., 2012).
HIV Integrase Inhibition : Another research focused on a novel and potent HIV integrase inhibitor, illustrating the importance of (3,5-Difluorobenzyl)hydrazine hydrochloride derivatives in developing antiretroviral drugs. The study provided insights into the molecule's structure and electrostatic properties, contributing to understanding its mechanism of action (Bacsa et al., 2013).
Antifungal Activities : The synthesis and characterization of a hydrazine ligand and its oxovanadium(V) complex were reported, demonstrating moderate to strong antifungal activities against fungi like Aspergillus flavus, Fusarium, and Candida albicans. This suggests potential applications in developing new antifungal agents (Li et al., 2011).
Antitumor Evaluation : Research into hydrazone derivatives showed inhibitory effects on cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, indicating the compound's relevance in cancer research and potential therapeutic applications (Wardakhan & Samir, 2012).
Corrosion Inhibition : A study on the corrosion inhibition of mild steel in hydrochloric acid by an aromatic hydrazide derivative showcased the compound's effectiveness in protecting against corrosion, emphasizing its industrial application in materials science (Kumari et al., 2017).
Safety and Hazards
“(3,5-Difluorobenzyl)hydrazine hydrochloride” is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(3,5-difluorophenyl)methylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3,11H,4,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGZONCZZRVUMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CNN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![alpha-[(1R)-1-(methylamino)butyl]-benzenemethanol,monohydrochloride](/img/structure/B591552.png)


![Triazole-[13C2,15N2]](/img/structure/B591557.png)

![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)







